molecular formula C17H22N4O4 B7713742 Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate

Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate

Cat. No.: B7713742
M. Wt: 346.4 g/mol
InChI Key: KMYDBMRWIVSFPO-UHFFFAOYSA-N
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Description

Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a hydrazinecarbonyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the piperidine ring and the final esterification to form the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Hydrazinecarbonyl derivatives: Compounds with similar hydrazinecarbonyl groups but different ester or amide functionalities.

    Piperidine-based compounds: Compounds containing piperidine rings with various substituents.

Properties

IUPAC Name

ethyl 4-[[2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-17(24)12-4-6-13(7-5-12)18-15(22)16(23)20-19-14-8-10-21(2)11-9-14/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDBMRWIVSFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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